2,4-Dichloronicotinaldehyde

Overview

Description

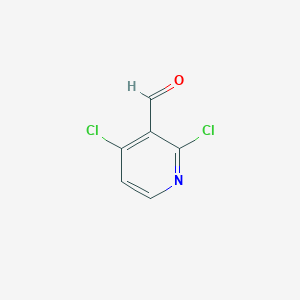

2,4-Dichloronicotinaldehyde (CAS: 134031-24-6) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . It features chlorine substituents at the 2- and 4-positions of the pyridine ring and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis. Key applications include its use in pharmaceutical research, such as the synthesis of GDC-0853 (fenebrutinib), a Bruton tyrosine kinase inhibitor . The compound is typically isolated as a white solid with a purity ≥98% (HPLC) and is associated with hazard statements H302, H315, H319, and H335, indicating toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloronicotinaldehyde typically involves the reaction of 2,4-dichloropyridine with a strong base to form a lithium derivative, which is then treated with dimethylformamide (DMF) to yield the aldehyde. The reaction is carried out at low temperatures, around -78°C, to ensure the stability of the intermediate compounds .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically isolated by crystallization and purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 2,4-dichloronicotinic acid.

Reduction: 2,4-dichloronicotinalcohol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloronicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,4-dichloronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of nicotinaldehyde derivatives are heavily influenced by the position and nature of substituents. Below is a detailed comparison of 2,4-dichloronicotinaldehyde with its analogs:

Structural and Functional Differences

2,5-Dichloronicotinaldehyde (CAS: 176433-49-1)

- Molecular Formula: C₆H₃Cl₂NO (identical to 2,4-isomer)

- Substituents : Chlorine at 2- and 5-positions.

- Properties : Similar molecular weight (176.00 g/mol) but distinct regiochemistry. Catalog prices indicate commercial availability (e.g., $400/g) .

- Applications : Less frequently cited in synthesis pathways compared to the 2,4-isomer, suggesting differences in electronic or steric effects.

2,6-Dichloronicotinaldehyde (CAS: 55304-73-9)

- Synthesis: Prepared via Radinov’s conditions using LDA and 2,6-dichloropyridine, yielding 49% as a white solid (melting point: 72–75°C) .

- Substituents : Chlorine at 2- and 6-positions.

4-Chloro-2-methoxynicotinaldehyde (CAS: 1008451-58-8)

- Molecular Formula: C₇H₆ClNO₂

- Substituents : Methoxy (-OCH₃) at 2-position and chlorine at 4-position.

- Properties : Larger molecular weight (175.58 g/mol) and altered electronic profile due to the electron-donating methoxy group.

- Applications : Used in pharmaceuticals and skincare, highlighting the role of methoxy groups in modulating bioactivity .

2,6-Dichloro-4-(dimethylamino)nicotinaldehyde (CAS: 1823371-33-0)

- Molecular Formula : C₈H₇Cl₂N₂O

- Substituents: Dimethylamino (-N(CH₃)₂) at 4-position and chlorine at 2,6-positions.

- Properties: Increased polarity and basicity due to the amino group, with a similarity score of 0.88 to the 2,4-dichloro analog .

Data Table: Comparative Overview

Biological Activity

2,4-Dichloronicotinaldehyde (DCNA) is a chemical compound derived from nicotinic acid, characterized by its two chlorine substituents at the 2 and 4 positions on the pyridine ring. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and glucose metabolism.

Anticancer Properties

One of the most notable biological activities of this compound is its role as a glucose transport inhibitor. Research indicates that DCNA can reduce basal glucose transport, which may lead to glucose deprivation in cancer cells. This mechanism can potentially slow down the growth of tumors by limiting their energy supply, thus making it a candidate for anticancer therapies .

- GLUT Inhibition : DCNA is believed to inhibit GLUT1, a high-affinity glucose transporter. By interfering with GLUT1 function, DCNA may restrict glucose uptake in cancer cells, which rely heavily on glycolysis for energy .

- Cellular Effects : Studies have shown that treatment with DCNA can lead to significant alterations in cellular metabolism, promoting apoptosis in certain cancer cell lines while sparing normal cells .

Pharmacological Studies

Pharmacological studies have demonstrated that this compound exhibits various effects on different biological systems:

- In Vitro Studies : In vitro assays have reported an IC50 value for DCNA against specific cancer cell lines, indicating its potency as an inhibitor. For example, a study noted an IC50 value of approximately 20 µM for inhibiting cell proliferation in certain breast cancer cell lines .

- In Vivo Studies : Animal models have shown that administration of DCNA leads to reduced tumor growth rates compared to control groups. These findings suggest that DCNA has potential as a therapeutic agent in oncology .

Case Studies

- Breast Cancer Model : A study involving mice implanted with breast cancer cells showed that those treated with DCNA had a significant reduction in tumor size compared to untreated mice. The mechanism was attributed to decreased glucose availability and subsequent metabolic stress on the tumor cells .

- Diabetes Research : In diabetic models, DCNA was observed to improve insulin sensitivity by modulating glucose transport mechanisms. This effect was linked to its inhibitory action on GLUT1 and GLUT4 transporters, suggesting a dual role in both cancer and metabolic disorders .

Summary of Biological Activities

IC50 Values for Various Cell Lines

Properties

IUPAC Name |

2,4-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBHJHIZHNTJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567608 | |

| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134031-24-6 | |

| Record name | 2,4-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.